1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate 1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate
Brand Name: Vulcanchem
CAS No.: 932702-14-2
VCID: VC8009906
InChI: InChI=1S/C14H18N2O6/c1-5-21-12(17)11(13(18)22-14(2,3)4)9-6-7-15-8-10(9)16(19)20/h6-8,11H,5H2,1-4H3
SMILES: CCOC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)OC(C)(C)C
Molecular Formula: C14H18N2O6
Molecular Weight: 310.30

1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate

CAS No.: 932702-14-2

Cat. No.: VC8009906

Molecular Formula: C14H18N2O6

Molecular Weight: 310.30

* For research use only. Not for human or veterinary use.

1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate - 932702-14-2

Specification

CAS No. 932702-14-2
Molecular Formula C14H18N2O6
Molecular Weight 310.30
IUPAC Name 3-O-tert-butyl 1-O-ethyl 2-(3-nitropyridin-4-yl)propanedioate
Standard InChI InChI=1S/C14H18N2O6/c1-5-21-12(17)11(13(18)22-14(2,3)4)9-6-7-15-8-10(9)16(19)20/h6-8,11H,5H2,1-4H3
Standard InChI Key DYROSYKMPSCHIP-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)OC(C)(C)C

Introduction

Chemical Structure and Identification

1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate (CAS: 932702-14-2) is a malonic acid derivative characterized by a propanedioate backbone substituted with tert-butyl and ethyl ester groups at the 1- and 3-positions, respectively. The 2-position is functionalized with a 3-nitropyridin-4-yl moiety, introducing aromatic and nitro-group reactivity .

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name3-O-tert-butyl 1-O-ethyl 2-(3-nitropyridin-4-yl)propanedioate
CAS Number932702-14-2
Molecular FormulaC₁₅H₂₀N₂O₇
Purity95%
SynonymsSCHEMBL15649573, AKOS033559724

The tert-butyl group enhances steric bulk, potentially influencing the compound’s solubility and reactivity, while the nitro-pyridine group contributes to electron-deficient aromatic behavior, making it a candidate for nucleophilic substitution reactions .

Synthesis and Manufacturing

The synthesis of 1-tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate is inferred from patented methodologies for analogous malonic acid derivatives. A representative approach involves:

  • Esterification: Diethyl malonate reacts with 3-nitropyridin-4-yl chloride under basic conditions to introduce the aromatic moiety .

  • Selective Alkylation: Sequential alkylation with tert-butyl and ethyl bromides in the presence of a phase-transfer catalyst (e.g., benzyltrimethylammonium hydroxide) achieves regioselective esterification .

  • Purification: The crude product is purified via fractional distillation or silica gel chromatography, yielding a pale yellow oil .

Key challenges include minimizing hydrolysis of the nitro group and ensuring regioselectivity. The patent EP0254080B1 details analogous syntheses using tert-butyl esters, emphasizing inert atmospheres (e.g., helium) to prevent oxidation .

ParameterValueSource
GHS ClassificationSkin Irritation (Category 2), Eye Irritation (Category 2A), Respiratory Irritation (Category 3)
Signal WordWarning
Hazard StatementsH315, H319, H335
Exposure RouteResponse
InhalationMove to fresh air; administer oxygen if breathing is labored .
Skin ContactWash with soap and water for 15 minutes; seek medical attention .
Eye ContactRinse eyes with water for 15 minutes; remove contact lenses if present .
IngestionDo not induce vomiting; rinse mouth and consult a physician .

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